Carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester
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Overview
Description
Carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester is an organic compound with the molecular formula C16H23IO3. This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant aromas and are commonly found in natural products and synthetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester typically involves the esterification of carbonic acid with 2-ethylhexanol and 4-iodophenylmethanol. The reaction is catalyzed by an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete reaction . The general reaction scheme is as follows:
Carbonic acid+2-ethylhexanol+4-iodophenylmethanol→Carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of acid anhydrides or acyl chlorides as starting materials can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Substitution: Amides or different esters, depending on the nucleophile used.
Scientific Research Applications
Carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester involves its interaction with nucleophiles and electrophiles in various chemical reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions . The molecular targets and pathways involved in these reactions include the carbonyl carbon of the ester group and the nucleophilic species .
Comparison with Similar Compounds
Properties
CAS No. |
60075-72-1 |
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Molecular Formula |
C16H23IO3 |
Molecular Weight |
390.26 g/mol |
IUPAC Name |
2-ethylhexyl (4-iodophenyl)methyl carbonate |
InChI |
InChI=1S/C16H23IO3/c1-3-5-6-13(4-2)11-19-16(18)20-12-14-7-9-15(17)10-8-14/h7-10,13H,3-6,11-12H2,1-2H3 |
InChI Key |
ZMRCGCQZTPUXRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)OCC1=CC=C(C=C1)I |
Origin of Product |
United States |
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